恩替诺斯塔特
概述
描述
Entinostat, also known as SNDX-275 and MS-275, is a synthetic benzamide derivative histone deacetylase (HDAC) inhibitor . It potently and selectively inhibits class I and IV HDAC enzymes . This action promotes histone hyperacetylation and transcriptional activation of specific genes, with subsequent inhibition of cell proliferation, terminal differentiation, and apoptosis .
Molecular Structure Analysis
The molecular formula of Entinostat is C21H20N4O3 . It is a member of pyridines, a carbamate ester, a substituted aniline, a primary amino compound, and a member of benzamides .Physical And Chemical Properties Analysis
Entinostat has a molecular weight of 376.4 g/mol . More detailed physical and chemical properties are not provided in the retrieved papers.体内
Entinostat has been studied extensively in preclinical and clinical models. In preclinical models, entinostat has been shown to inhibit tumor growth and metastasis in a variety of cancers, including breast, colon, and prostate. It has also been shown to induce apoptosis in a variety of cancer cell lines. In clinical trials, entinostat has been used in combination with other drugs to treat a variety of diseases, including breast cancer, multiple myeloma, and non-Hodgkin's lymphoma.
体外
Entinostat has also been studied extensively in vitro. In cell culture models, entinostat has been shown to inhibit the growth of a variety of cancer cell lines, including breast, colon, and prostate. It has also been shown to induce apoptosis in these cell lines. In addition, entinostat has been shown to inhibit the activity of a variety of HDACs, including HDAC1, HDAC2, and HDAC3.
作用机制
Mode of Action
Entinostat inhibits HDAC1 and HDAC3, leading to an increase in the acetylation of histones . This modification results in a more relaxed chromatin structure, promoting the transcription of certain genes . In the context of cancer, this can lead to the reactivation of tumor suppressor genes or the downregulation of oncogenes .
Biochemical Pathways
Entinostat affects several biochemical pathways. It has been shown to decrease immune suppression, promoting antitumor responses in various tumor models with immunosuppressive tumor microenvironments (TMEs) . Specifically, it induces a shift from a protumor to an antitumor TME signature, characterized predominantly by changes in myeloid cells . It alters suppressive signaling in myeloid-derived suppressor cells (MDSCs), involving the NFκB and STAT3 pathways . Moreover, tumor-associated macrophages are epigenetically reprogrammed from a protumor M2-like phenotype toward an antitumor M1-like phenotype .
Pharmacokinetics
The pharmacokinetics of entinostat have been studied in clinical trials. It has been observed that the peak entinostat serum concentration and area under the curve increase dose proportionally . There is no significant interaction between entinostat and exemestane, a drug often used in combination with entinostat for the treatment of hormone receptor-positive advanced breast cancer .
Result of Action
Entinostat’s action results in molecular and cellular effects that contribute to its antitumor activity. It has been shown to enhance the efficacy of chemotherapy in small cell lung cancer through S-phase arrest and decreased base excision repair . Additionally, it induces antitumor immune responses through immune editing of tumor neoantigens . It also neutralizes myeloid-derived suppressor cells and enhances the functions of natural killer cells .
Action Environment
The action of entinostat can be influenced by the tumor microenvironment. For instance, in a HER2+ breast tumor microenvironment, entinostat decreases immune suppression to promote antitumor responses . The precise and comprehensive alterations to the TME induced by entinostat are still being investigated . It is clear that the tme plays a crucial role in the efficacy and stability of entinostat’s action .
生物活性
Entinostat has been shown to have a variety of biological activities. In preclinical models, entinostat has been shown to inhibit tumor growth and metastasis in a variety of cancers, including breast, colon, and prostate. In addition, entinostat has been shown to induce apoptosis in a variety of cancer cell lines. In vitro, entinostat has been shown to inhibit the activity of a variety of HDACs, including HDAC1, HDAC2, and HDAC3.
Biochemical and Physiological Effects
Entinostat has been shown to have a variety of biochemical and physiological effects. In preclinical models, entinostat has been shown to inhibit tumor growth and metastasis in a variety of cancers, including breast, colon, and prostate. In addition, entinostat has been shown to induce apoptosis in a variety of cancer cell lines. In vitro, entinostat has been shown to inhibit the activity of a variety of HDACs, including HDAC1, HDAC2, and HDAC3. Entinostat has also been shown to modulate the expression of a variety of genes, including those involved in cell cycle regulation, apoptosis, and differentiation.
实验室实验的优点和局限性
Entinostat has several advantages for use in laboratory experiments. The compound is relatively stable, has a high affinity for HDACs, and is soluble in a variety of solvents. However, entinostat also has several limitations. The compound is not orally bioavailable, and its half-life is relatively short. In addition, the compound is not approved for use in humans, and its effects on humans have not been fully studied.
未来方向
Entinostat has shown promising results in preclinical and clinical studies, and there are several potential future directions for research. These include further investigation of the compound's therapeutic potential for a variety of diseases, including cancer and neurological disorders, as well as its potential to be used in combination with other drugs to treat a variety of diseases. Additionally, further research could be conducted to investigate the compound's potential to be used as an adjuvant therapy, as well as its potential to be used as a biomarker for disease diagnosis and prognosis. Other potential future directions include further investigation into the mechanism of action of entinostat, as well as the development of novel analogs of the compound. Additionally, further research could be conducted to investigate the potential of entinostat to be used in combination with other compounds to improve its efficacy and safety.
科学研究应用
癌症免疫治疗
恩替诺斯塔特已被发现增强自然杀伤 (NK) 细胞功能,通过上调 NKG2D 的表达,NKG2D 是一种重要的 NK 细胞活化受体。 它还增强肉瘤细胞系中 ULBP1、HLA 和 MICA/B 的表达,可能提高免疫治疗策略的疗效 .
化疗协同作用
研究表明,恩替诺斯塔特可以增强小细胞肺癌 (SCLC) 的化疗疗效。 它与各种化疗药物协同作用,导致细胞活力显着降低,并在耐药性 SCLC 细胞中显示出强大的协同作用 .
实体瘤治疗
恩替诺斯塔特正在被探索用于治疗实体瘤的潜力。重点是泛-HDAC 抑制剂,恩替诺斯塔特是临床环境中可获得的 HDAC 抑制剂之一。 包括恩替诺斯塔特的临床试验是正在进行的研究的一部分,旨在改善实体瘤的治疗结果 .
属性
IUPAC Name |
pyridin-3-ylmethyl N-[[4-[(2-aminophenyl)carbamoyl]phenyl]methyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3/c22-18-5-1-2-6-19(18)25-20(26)17-9-7-15(8-10-17)13-24-21(27)28-14-16-4-3-11-23-12-16/h1-12H,13-14,22H2,(H,24,27)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INVTYAOGFAGBOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CNC(=O)OCC3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041068 | |
Record name | MS-275 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
209783-80-2 | |
Record name | Entinostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=209783-80-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Entinostat [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209783802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Entinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Entinostat | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | MS-275 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0041068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Entinostat | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENTINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZNY4FKK9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。